molecular formula C7H5F3N2S B15315328 3-(Trifluoromethyl)pyridine-2-carbothioamide

3-(Trifluoromethyl)pyridine-2-carbothioamide

Cat. No.: B15315328
M. Wt: 206.19 g/mol
InChI Key: KCSFPGQTPUAHQB-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-carbothioamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a carbothioamide functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)pyridine with thiourea under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trifluoromethyl)pyridine-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-2-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbothioamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can inhibit enzyme activity or modulate protein function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)pyridine-2-carbothioamide is unique due to the presence of both a trifluoromethyl group and a carbothioamide group, which confer distinct chemical properties and biological activities. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H5F3N2S

Molecular Weight

206.19 g/mol

IUPAC Name

3-(trifluoromethyl)pyridine-2-carbothioamide

InChI

InChI=1S/C7H5F3N2S/c8-7(9,10)4-2-1-3-12-5(4)6(11)13/h1-3H,(H2,11,13)

InChI Key

KCSFPGQTPUAHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)C(F)(F)F

Origin of Product

United States

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